4-(1-methylbenzo[f]quinolin-3-yl)aniline
Description
Properties
IUPAC Name |
4-(1-methylbenzo[f]quinolin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-13-12-19(15-6-9-16(21)10-7-15)22-18-11-8-14-4-2-3-5-17(14)20(13)18/h2-12H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUDEHSJDLCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylbenzo[f]quinolin-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-methylbenzo[f]quinolin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-methylbenzo[f]quinolin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-methylbenzo[f]quinolin-3-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
The following analysis compares 4-(1-methylbenzo[f]quinolin-3-yl)aniline with structurally related quinoline and aniline derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating Groups: Methoxy substituents (e.g., in 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) improve solubility in polar solvents compared to the methyl group in the target compound, which may reduce polarity .
- Lipophilicity : The trifluoromethyl group in 69i enhances membrane permeability, a property absent in the target compound .
- Synthetic Complexity: The target compound’s 1-methylbenzo[f]quinoline scaffold likely requires multi-step synthesis, similar to the Pd-catalyzed cross-coupling used for 4k, but with additional challenges in regioselective methylation .
Q & A
Q. What are the recommended methods for synthesizing 4-(1-methylbenzo[f]quinolin-3-yl)aniline?
A multi-step synthesis approach is typically employed, starting with the functionalization of the benzo[f]quinoline core. Key steps include:
- Diazotization : Use NaNO₂ and HCl to convert the aniline group to a diazonium salt, followed by coupling reactions (e.g., Sandmeyer reactions) to introduce substituents .
- Methylation : Optimize the introduction of the 1-methyl group via nucleophilic substitution or transition-metal catalysis .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Note: Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data (e.g., bond angles, torsion validation) .
- NMR spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions. For example, NMR peaks near δ 8.5–9.0 ppm typically indicate aromatic protons in quinoline systems .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What assays are suitable for initial bioactivity screening of this compound?
Prioritize target-specific assays based on structural analogs:
- Receptor binding : Radioligand displacement assays (e.g., -LSD for serotonin receptors) to measure affinity (Ki values) .
- cAMP modulation : Use cAMP GloSensor assays in transfected HEK293T cells to evaluate Gi/o-coupled receptor activity .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for benzo[f]quinoline formation .
- Reaction conditions : Control temperature (e.g., 0–5°C during diazotization) to prevent decomposition .
- Solvent optimization : Use DMF or THF for solubility, and switch to greener solvents (e.g., ethanol) during scale-up . Case study: A 64% yield was achieved using NaOAc buffered conditions for azide coupling .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR techniques : Employ - HSQC or HMBC to assign ambiguous proton environments .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific signals.
- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies enhance bioactivity in analogs of this compound?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to optimize receptor binding .
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., 5-HT1F receptors). Validate with mutagenesis studies .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for aromatic amines) .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Q. What computational methods are effective for studying its mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 5-HT1F binding pockets) over 100 ns trajectories to study conformational changes .
- QSAR modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .
- Free-energy perturbation (FEP) : Calculate binding free energy differences for substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
